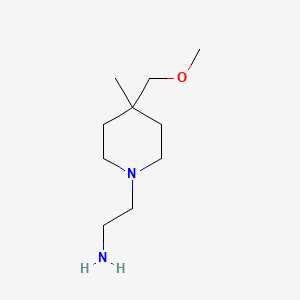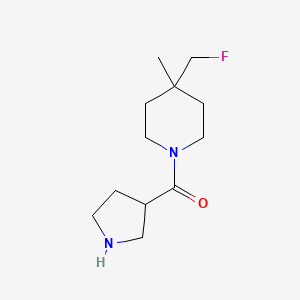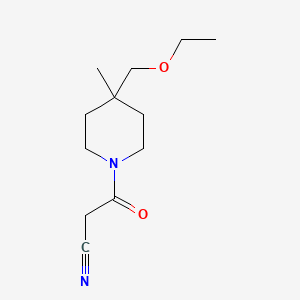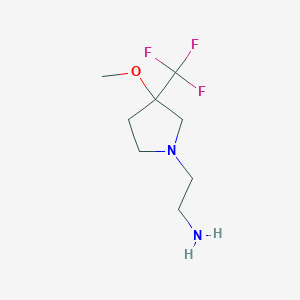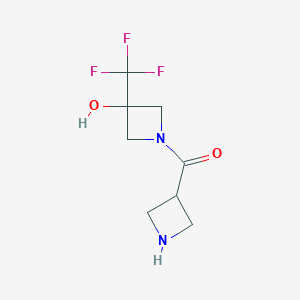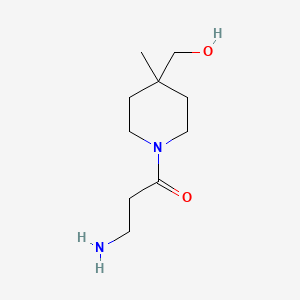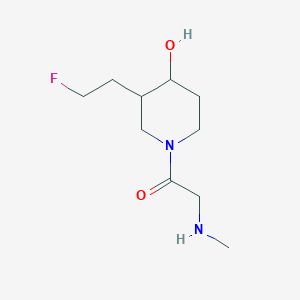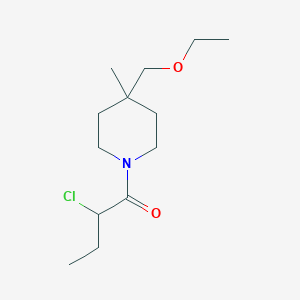
Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)methanone
Overview
Description
Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C9H13F3N2O2 and its molecular weight is 238.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
Azetidinones, including compounds related to Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)methanone, serve as key intermediates in organic synthesis, offering pathways to various functionalized compounds. Dejaegher and de Kimpe (2004) explored the synthesis of functionalized 2-azetidinones through the Staudinger reaction, highlighting their potential as intermediates for creating highly functionalized compounds via ring-opening reactions to yield methyl omega-alkylaminopentenoates through intermediate aziridines or azetidines (Dejaegher & de Kimpe, 2004).
Antimicrobial and Anticonvulsant Activities
Novel azetidinone derivatives have been evaluated for their biological activities. For instance, Rajasekaran and Murugesan (2006) synthesized several azetidinones and assessed their antimicrobial and anticonvulsant activities, indicating the therapeutic potential of these compounds in medical research (Rajasekaran & Murugesan, 2006).
Applications in Medicinal Chemistry
The versatility of azetidinones extends to their use in designing potent inhibitors for therapeutic targets. A study on the disposition of GDC-0973, a compound with an azetidinone moiety, provides insights into its pharmacokinetics and efficacy predictions in preclinical models, showcasing the role of such compounds in drug discovery and development processes (Choo et al., 2012).
Building Blocks for Organic Synthesis
Azetidin-2-ones, including structures related to the compound , have been used as precursors for the synthesis of various organic compounds. Dao Thi et al. (2018) demonstrated the transformation of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones into a range of CF3-containing compounds, showcasing the utility of azetidinones in constructing complex molecules with potential applications in pharmaceuticals and materials science (Dao Thi et al., 2018).
Properties
IUPAC Name |
azetidin-3-yl-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O2/c1-16-8(9(10,11)12)4-14(5-8)7(15)6-2-13-3-6/h6,13H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAUOSZKCGRHPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CN(C1)C(=O)C2CNC2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


